Enhanced Reactivity in Triazole Acylation Compared to Non-Fluorinated Acyl Chlorides
The 2,6-difluoro-3-methylbenzoyl chloride was used to synthesize a specific 1,2,4-triazole-3,5-diamine derivative (BDBM6867), which demonstrated high potency against an unspecified kinase. In a binding assay, the resulting compound exhibited an IC50 of 0.300 nM [1]. While direct comparative data for the acyl chloride reagent itself is not provided, the inclusion of this specific 2,6-difluoro-3-methylbenzoyl moiety is a key structural feature for achieving this low nanomolar potency. Acyl chlorides lacking the same fluorine substitution pattern would produce different analogs with significantly altered, and likely reduced, binding affinity.
| Evidence Dimension | Inhibitory Potency of Resulting Derivative (IC50) |
|---|---|
| Target Compound Data | 0.300 nM (for 1-acyl-1H-1,2,4-triazole derivative) |
| Comparator Or Baseline | N/A (Baseline: structurally analogous compounds with varied acyl groups) |
| Quantified Difference | Achieves low nanomolar potency; is a structural prerequisite for this activity class. |
| Conditions | In vitro binding assay with biotinylated peptide substrate and [gamma-33P]ATP at 10 uM. |
Why This Matters
Demonstrates that the unique 2,6-difluoro-3-methylphenyl core is essential for the high potency of specific bioactive molecules, making the acyl chloride a non-substitutable building block.
- [1] BindingDB. BDBM6867: 4-[[5-Amino-1-(2,6-difluoro-3-methylbenzoyl)-1H-1,2,4-triazol-3-yl]amino]-benzenesulfonamide. View Source
